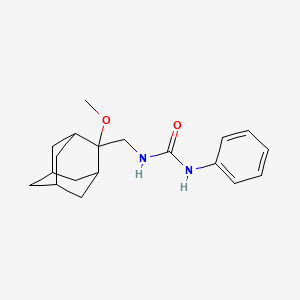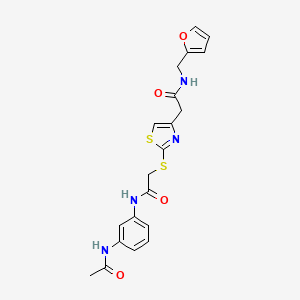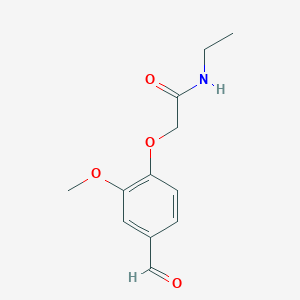![molecular formula C20H14F4N2O2 B2793076 N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-42-9](/img/structure/B2793076.png)
N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide, referred to as FBTPC, is a synthetic compound with an aromatic ring of six atoms and a carboxamide group. It is an important intermediate in the synthesis of several pharmaceuticals and has been extensively studied for its potential applications in medicinal chemistry.
Applications De Recherche Scientifique
FBTPC has been studied for its potential applications in medicinal chemistry. It has been used as a ligand in the synthesis of biologically active molecules such as peptides, peptidomimetics, and small-molecule inhibitors. It has also been used as an intermediate in the synthesis of several pharmaceuticals, including antifungal and antibacterial agents.
Mécanisme D'action
FBTPC acts as a ligand in the synthesis of biologically active molecules. It binds to the target molecule, forming a complex that can be used to control the activity of the target molecule. The binding of FBTPC to the target molecule is believed to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
FBTPC has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the growth of certain bacteria and fungi, suggesting it may have potential applications in the treatment of bacterial and fungal infections. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting it may have potential applications in drug metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
FBTPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it ideal for use in a wide range of experiments. It is also highly soluble in aqueous solutions, making it easy to work with in the lab. However, FBTPC also has some limitations. It is unstable in organic solvents, making it difficult to work with in organic synthesis. Additionally, it is not as widely studied as other compounds, making it difficult to predict its effects in certain experiments.
Orientations Futures
Due to its potential applications in medicinal chemistry, there are several future directions for research on FBTPC. These include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug metabolism. Additionally, further research could be conducted on its synthesis and stability in organic solvents. Finally, further research could be conducted on its potential applications in the treatment of bacterial and fungal infections.
Méthodes De Synthèse
FBTPC is typically synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzyl bromide and 3-trifluoromethylbenzoyl chloride in the presence of a base, such as potassium carbonate, to form FBTPC. The second step involves the deprotection of the carboxamide group to form the desired product.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O2/c21-16-6-4-12(5-7-16)10-26-19(28)17-9-14(11-25-17)18(27)13-2-1-3-15(8-13)20(22,23)24/h1-9,11,25H,10H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIYIPPHUXMCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2792994.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2792996.png)
![5-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2792998.png)
![N-(cyanomethyl)-2-{[5-(diethylsulfamoyl)-2-methoxyphenyl]amino}acetamide](/img/structure/B2792999.png)
![3-[2-Oxo-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2793000.png)
![Tert-butyl (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2793003.png)


![2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2793006.png)

![(3Z)-3-Benzylidene-N-(1-cyanoethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2793011.png)

![2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2793014.png)